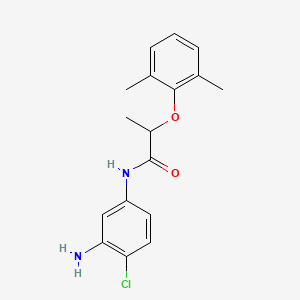

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide

描述

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide is primarily studied for its potential therapeutic applications. The compound has shown promise in:

- Anticancer Research : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific cellular pathways. For instance, it has been evaluated for its efficacy against breast cancer cell lines, showing significant cytotoxicity at certain concentrations .

- Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to bind specific proteins makes it a valuable tool in:

- Target Identification : this compound can be used to identify protein targets involved in disease mechanisms, aiding drug discovery processes .

- Biomarker Discovery : By interacting with proteins associated with various diseases, this compound can help in the identification of biomarkers for early diagnosis and therapeutic monitoring .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Inflammation Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that it significantly reduced the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases.

常见问题

Q. Basic: What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves a multi-step process:

Substitution Reaction : React 3-amino-4-chloroaniline with 2,6-dimethylphenol under alkaline conditions to introduce the phenoxy group.

Acylation : Use propanoyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide bond .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity.

Yield Optimization Strategies :

- Catalysts : Employ coupling agents like EDCI/HOBt to enhance acylation efficiency .

- Temperature Control : Maintain reflux conditions (70–80°C) during substitution to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl and dimethylphenoxy groups) and amine protons (δ 4.0–5.0 ppm, broad) .

- ¹³C NMR : Confirm carbonyl resonance (δ 165–170 ppm) and quaternary carbons in the dimethylphenoxy group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ~323.07 for C₁₇H₁₈ClN₂O₂) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs of this compound?

Methodological Answer:

- Cross-Validation : Combine NMR with FT-IR (amide I band ~1650 cm⁻¹) and X-ray crystallography (if crystalline) to confirm bond connectivity .

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels in reactive sites (e.g., amine group) to track unexpected shifts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. Advanced: What in vitro bioassays are appropriate for evaluating biological activity, and how should dose-response studies be designed?

Methodological Answer:

- Targeted Assays :

- Enzyme Inhibition : Screen against COX-2 or urea酶 using fluorometric assays (IC₅₀ determination) .

- Cellular Models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory activity (measure TNF-α via ELISA) .

- Dose-Response Design :

- Range : Test 0.1–100 µM, with 3 technical replicates.

- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle (DMSO <0.1%) .

- Data Analysis : Calculate EC₅₀/ED₅₀ using nonlinear regression (GraphPad Prism) and assess protection indices (PI = TD₅₀/ED₅₀) .

Q. Advanced: What strategies are recommended for modifying the 2,6-dimethylphenoxy moiety to enhance target selectivity while maintaining solubility?

Methodological Answer:

- Structural Modifications :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to improve binding affinity to hydrophobic enzyme pockets .

- PEGylation : Attach polyethylene glycol (PEG) chains to the phenoxy oxygen to enhance aqueous solubility .

- Computational Screening : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

- Solubility Assays : Measure logP via shake-flask method and compare with analogs (target logP ~3.5 for balance) .

Q. Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis every 30 days .

Q. Advanced: How can researchers address conflicting data in biological activity between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .

属性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-10-5-4-6-11(2)16(10)22-12(3)17(21)20-13-7-8-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGFFLKOTTZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。